Ethyl 4-{[2-(4-hydroxyphenyl)imidazo[1,2-a]pyrimidin-3-yl]amino}benzoate
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Overview
Description
Ethyl 4-{[2-(4-hydroxyphenyl)imidazo[1,2-a]pyrimidin-3-yl]amino}benzoate is a complex organic compound that features an imidazo[1,2-a]pyrimidine core. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. The presence of multiple functional groups, such as the hydroxyphenyl and benzoate moieties, contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[2-(4-hydroxyphenyl)imidazo[1,2-a]pyrimidin-3-yl]amino}benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-a]pyrimidine core: This can be achieved by the cyclization of appropriate precursors, such as 2-aminobenzimidazole and ethyl 4,4,4-trifluorobut-2-inoate, under acidic or basic conditions.
Introduction of the hydroxyphenyl group: This step involves the substitution reaction where a hydroxyphenyl group is introduced to the imidazo[1,2-a]pyrimidine core using suitable reagents like phenol derivatives.
Attachment of the benzoate moiety: The final step involves esterification, where the benzoate group is attached to the compound using reagents such as ethyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[2-(4-hydroxyphenyl)imidazo[1,2-a]pyrimidin-3-yl]amino}benzoate undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.
Substitution: Nitric acid for nitration, bromine or chlorine for halogenation.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Nitro, bromo, or chloro derivatives.
Scientific Research Applications
Ethyl 4-{[2-(4-hydroxyphenyl)imidazo[1,2-a]pyrimidin-3-yl]amino}benzoate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 4-{[2-(4-hydroxyphenyl)imidazo[1,2-a]pyrimidin-3-yl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by acting as an agonist or antagonist . The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with a benzimidazole core.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole ring.
Uniqueness
Ethyl 4-{[2-(4-hydroxyphenyl)imidazo[1,2-a]pyrimidin-3-yl]amino}benzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxyphenyl group enhances its potential for hydrogen bonding and interaction with biological targets, while the benzoate moiety contributes to its solubility and stability .
Properties
Molecular Formula |
C21H18N4O3 |
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Molecular Weight |
374.4 g/mol |
IUPAC Name |
ethyl 4-[[2-(4-hydroxyphenyl)imidazo[1,2-a]pyrimidin-3-yl]amino]benzoate |
InChI |
InChI=1S/C21H18N4O3/c1-2-28-20(27)15-4-8-16(9-5-15)23-19-18(14-6-10-17(26)11-7-14)24-21-22-12-3-13-25(19)21/h3-13,23,26H,2H2,1H3 |
InChI Key |
STVBCKGCGLUYPC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=C(N=C3N2C=CC=N3)C4=CC=C(C=C4)O |
Origin of Product |
United States |
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